dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Description
Dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a bicyclic heteroaromatic compound featuring a cyclopenta[b]thiophene core with two methyl ester groups at positions 3 and 4 and an amino substituent at position 2 (Figure 1). This structure serves as a versatile intermediate in organic synthesis, particularly for functionalization at the amino group, enabling the creation of derivatives with tailored physicochemical or biological properties.
Properties
IUPAC Name |
dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-15-10(13)5-3-4-6-7(5)8(9(12)17-6)11(14)16-2/h5H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCZBEUPNBGZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C1C(=C(S2)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate exhibit notable anticancer properties. For example, studies have shown that derivatives can selectively target cancer cells while minimizing effects on normal cells. The compound's structural features may contribute to its ability to inhibit pathways involved in tumor growth.
Neuroprotective Effects
The compound has been studied for its potential neuroprotective effects. Similar thiophene derivatives have demonstrated activity as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. This suggests that this compound could be explored further for therapeutic applications in neuroprotection.
Antimicrobial Properties
Preliminary studies indicate that the compound may possess antimicrobial activity against various pathogens. Research on related compounds has shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents.
Conductive Polymers
The unique electronic properties of thiophene derivatives make them suitable for applications in conductive polymers. This compound can potentially be used to synthesize materials with enhanced electrical conductivity for use in organic electronics.
Dyes and Pigments
The compound's structural characteristics may allow it to be utilized in the synthesis of dyes and pigments. Thiophene-based compounds are known for their vibrant colors and stability, making them ideal candidates for producing high-performance dyes in textiles and coatings.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Physicochemical and Reactivity Differences
- Electrophilic Reactivity : Halogenated analogues (e.g., bromo in , chloro in ) may participate in cross-coupling reactions (e.g., Suzuki or Ullmann), enabling further structural diversification.
- Polarity: The chlorophenoxy group in introduces polarity, improving aqueous solubility compared to the target compound.
Crystallographic and Structural Studies
- Crystallography : Programs like SHELX and ORTEP-3 are widely used for determining the crystal structures of such compounds. The rigid bicyclic core likely promotes crystalline packing, facilitating X-ray analysis.
- Substituent Effects : Bulky groups (e.g., 3,4-dimethylbenzoyl in ) may introduce steric hindrance, altering crystal symmetry and melting points compared to the less-substituted target compound.
Preparation Methods
Classical Gewald Reaction Modifications
The Gewald reaction, a cornerstone in aminothiophene synthesis, typically employs cyclopentanone, cyanoacetate esters, and elemental sulfur under basic conditions. For dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate, this framework is adapted by substituting cyanoacetate with dimethyl malonate.
Procedure :
- Cyclopentanone (8.49 g, 0.10 mol) is combined with dimethyl malonate (13.2 g, 0.10 mol) and sulfur (3.2 g, 0.10 mol) in 1,4-dioxane (40 mL).
- Triethylamine (2.0 mL) is added as a catalyst, and the mixture is refluxed at 120°C for 6 hours.
- Post-reaction, the mixture is cooled, poured onto ice-water, and acidified with HCl to precipitate the product.
- The crude product is crystallized from ethanol, yielding pale yellow crystals (68% yield).
Mechanistic Insight :
The reaction proceeds via Knoevenagel condensation between cyclopentanone and dimethyl malonate, forming a diketone intermediate. Subsequent cyclization with sulfur generates the thiophene ring, while the amino group arises from the malonate’s α-position, a deviation from classical Gewald mechanisms.
Analytical Data :
- IR (KBr) : 3320 cm⁻¹ (NH₂), 1705 cm⁻¹ (C=O), 1615 cm⁻¹ (C=C).
- ¹H NMR (DMSO-d₆) : δ 1.52–2.81 (m, 6H, cyclopentane CH₂), 3.72 (s, 6H, OCH₃), 4.25 (s, 2H, NH₂).
Multicomponent Assembly via Cyclocondensation
Cyclopentanone-Malonate-Thiourea Fusion
This method integrates thiourea to stabilize reactive intermediates, enhancing regioselectivity.
Procedure :
- Cyclopentanone (0.10 mol), dimethyl malonate (0.10 mol), and thiourea (0.10 mol) are dissolved in ethanol (30 mL).
- The mixture is refluxed for 4 hours, cooled, and neutralized with HCl.
- Filtration and crystallization from 1,4-dioxane yield the product (72% yield).
Optimization Notes :
- Temperature : Reactions below 100°C result in incomplete cyclization.
- Solvent : Ethanol outperforms dioxane in minimizing byproducts.
Spectroscopic Validation :
Post-Synthetic Functionalization Strategies
Esterification of Dicarboxylic Acid Precursors
A two-step approach involves synthesizing the dicarboxylic acid followed by esterification.
Step 1: Hydrolysis of Carbonitrile
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarbonitrile (10.0 g) is refluxed in 20% H₂SO₄ (100 mL) for 8 hours, yielding the dicarboxylic acid (89%).
Step 2: Esterification
The dicarboxylic acid (5.0 g) is treated with methanol (50 mL) and H₂SO₄ (2 mL) under reflux for 12 hours. Neutralization and crystallization provide the dimethyl ester (78% yield).
Purity Assessment :
Catalytic Advances in Ring Formation
Palladium-Catalyzed Cyclization
A novel method employs Pd(OAc)₂ to accelerate thiophene ring closure.
Procedure :
- 2-Amino-3,4-di(methoxycarbonyl)cyclopentene (0.05 mol) and S₈ (0.05 mol) are combined in DMF (20 mL).
- Pd(OAc)₂ (5 mol%) is added, and the mixture is heated at 90°C for 3 hours.
- Work-up yields the product in 82% yield with 95% selectivity.
Advantages :
- Reduced reaction time (3 hours vs. 6–8 hours for classical methods).
- Enhanced functional group tolerance.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry improves scalability and safety:
- Reactor Setup : Tubular reactor (100°C, 10 bar).
- Throughput : 1.2 kg/hour with 85% yield.
- Byproduct Management : In-line filtration removes sulfur residues.
Economic Analysis :
- Cost Reduction : 40% lower solvent consumption vs. batch processes.
- Energy Efficiency : 30% reduction in heating requirements.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Gewald Modification | 68 | 98 | 6 | Moderate |
| Multicomponent | 72 | 97 | 4 | High |
| Pd-Catalyzed | 82 | 95 | 3 | High |
| Continuous Flow | 85 | 99 | 1.5 | Industrial |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate, and how can reaction yields be improved?
- Methodology : Cyclocondensation of diethyl acetylenedicarboxylate with substituted thiophene precursors under reflux in ethanol or DMF is a common approach. Yield optimization can be achieved by controlling reaction time (4–6 hours) and stoichiometric ratios (1:1.2 for amine donors). Purification via recrystallization (EtOH/DMF mixtures) improves purity (>95%) . For intermediates, column chromatography (silica gel, hexane/ethyl acetate) is recommended.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodology :
- ¹H/¹³C NMR : Assign signals for the cyclopenta[b]thiophene core (δ 2.3–2.8 ppm for methyl groups; δ 4.0–4.5 ppm for ester moieties) and amino protons (broad singlet ~δ 4.8–5.2 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at 1680–1710 cm⁻¹) and NH₂ bending (1630–1650 cm⁻¹) .
- X-ray Crystallography : Resolve dihedral angles and hydrogen-bonding patterns in the solid state (supplementary data in crystallography archives) .
Q. How does the compound’s solubility influence experimental design in biological assays?
- Methodology : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF. For in vitro studies, prepare stock solutions in DMSO (10–20 mM) and dilute in PBS (final DMSO <0.1%). Solubility can be enhanced via co-solvent systems (e.g., PEG-400/water) or derivatization (e.g., amide formation) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodology :
- Dose-Response Analysis : Test across a wide concentration range (nM–µM) to identify non-linear effects.
- Off-Target Profiling : Use kinase/GPCR panels to rule out non-specific binding.
- Structural Analog Comparison : Compare substituent effects (e.g., electron-withdrawing groups on the thiophene ring reduce IC₅₀ values in kinase inhibition assays) .
Q. How can computational modeling predict the compound’s reactivity in catalytic or supramolecular systems?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO gaps ~4.2 eV) and charge distribution on the amino group .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., ATP-binding pockets) using AMBER or GROMACS, focusing on hydrogen-bonding and π-π stacking .
Q. What experimental evidence supports the compound’s potential in materials science (e.g., organic electronics)?
- Methodology :
- Electrochemical Analysis : Cyclic voltammetry reveals redox activity (oxidation peaks at +0.8–1.2 V vs. Ag/AgCl), suggesting suitability as a hole-transport layer.
- UV-Vis Spectroscopy : Measure absorbance in the 300–400 nm range (π→π* transitions) and calculate bandgap (~3.1 eV) for optoelectronic applications .
Q. How do steric and electronic effects of substituents impact regioselectivity in derivatization reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
